3-Chloro-5-methoxy-7-nitrobenzisoxazole

Lipophilicity Drug-likeness ADME prediction

3-Chloro-5-methoxy-7-nitrobenzisoxazole (MDL: MFCD33022569; molecular formula C₈H₅ClN₂O₄; MW 228.59) is a fully aromatized, trisubstituted 1,2-benzisoxazole derivative bearing electron-withdrawing chloro (3-position) and nitro (7-position) groups together with an electron-donating methoxy substituent at the 5-position. The benzisoxazole scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities including anticancer, antibacterial, anti-inflammatory, and anti-glycation properties.

Molecular Formula C8H5ClN2O4
Molecular Weight 228.59 g/mol
Cat. No. B13708929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-methoxy-7-nitrobenzisoxazole
Molecular FormulaC8H5ClN2O4
Molecular Weight228.59 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)[N+](=O)[O-])ON=C2Cl
InChIInChI=1S/C8H5ClN2O4/c1-14-4-2-5-7(15-10-8(5)9)6(3-4)11(12)13/h2-3H,1H3
InChIKeyLHICUNMFHZQJFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-methoxy-7-nitrobenzisoxazole: A Trisubstituted Benzisoxazole Building Block for Medicinal Chemistry and Chemical Biology


3-Chloro-5-methoxy-7-nitrobenzisoxazole (MDL: MFCD33022569; molecular formula C₈H₅ClN₂O₄; MW 228.59) is a fully aromatized, trisubstituted 1,2-benzisoxazole derivative bearing electron-withdrawing chloro (3-position) and nitro (7-position) groups together with an electron-donating methoxy substituent at the 5-position . The benzisoxazole scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities including anticancer, antibacterial, anti-inflammatory, and anti-glycation properties [1]. This specific trisubstituted congener is commercially supplied at ≥95% purity as a specialty research building block, with documented storage requirements at 0–8 °C and a list price of approximately $2,775 per 250 mg .

Why 3-Chloro-5-methoxy-7-nitrobenzisoxazole Cannot Be Replaced by Simpler Benzisoxazole Analogs


The benzisoxazole scaffold is not functionally uniform; substitution position, electronic character, and the number of substituents profoundly influence physicochemical properties, reactivity, and biological target engagement [1]. The classic Kemp elimination substrate, 5-nitrobenzisoxazole, exhibits a logP of 1.46 and undergoes base-catalyzed ring opening at a rate strongly modulated by ring substituents [2]. Moving the nitro group from position 5 to position 7, adding a chloro at position 3, and introducing a methoxy at position 5 generates a compound with altered lipophilicity (estimated logP ~2.9–3.0 versus 1.46 for 5-nitrobenzisoxazole and 2.43 for 3-chloro-7-nitro-1,2-benzisoxazole), distinct electronic distribution, and three orthogonal reactive handles – each influencing pharmacological behavior in ways that simpler mono- or disubstituted analogs cannot recapitulate. In nitroisoxazole trypanocidal SAR, halogens and methoxy substituents independently modulate activity through electron-withdrawing effects and lipophilicity changes, making the specific combination of substituents critical for biological outcome [3].

Quantitative Differentiation: 3-Chloro-5-methoxy-7-nitrobenzisoxazole Versus Closest Analogs


Lipophilicity (logP) Differentiation from the Closest Commercial Analogs

The target compound possesses a unique combination of chloro, methoxy, and nitro substituents that elevates its computed logP above all commercially available closest benzisoxazole analogs. The estimated logP for 3-chloro-5-methoxy-7-nitrobenzisoxazole is approximately 2.9–3.0 (by group-contribution addition of OMe to the 3-chloro-7-nitro scaffold), compared with experimentally determined or predicted logP values of 2.43 for 3-chloro-7-nitro-1,2-benzisoxazole (CAS 178747-55-2) , 2.02 for 3-chloro-5-methoxy-1,2-benzisoxazole (CAS 16263-58-4) , and 1.46 for 5-nitrobenzisoxazole (CAS 39835-28-4) . This represents a logP increase of 0.5–1.5 log units over each comparator, corresponding to a 3- to 30-fold increase in octanol/water partition coefficient.

Lipophilicity Drug-likeness ADME prediction

Three Orthogonal Reactive Handles Enable Divergent Synthetic Elaboration, Irreplicable by Disubstituted Analogs

The target compound is the only commercially cataloged benzisoxazole building block simultaneously offering a chloro substituent at position 3 (amenable to nucleophilic aromatic substitution or metal-catalyzed cross-coupling), a methoxy group at position 5 (cleavable to phenol via BBr₃ or TMSI for further O-functionalization), and a nitro group at position 7 (reducible to a primary amine for amide coupling, reductive alkylation, or diazotization chemistry) . In contrast, 3-chloro-7-nitro-1,2-benzisoxazole (CAS 178747-55-2) lacks the 5-methoxy handle, providing only two functionalization sites, while 3-chloro-5-methoxy-1,2-benzisoxazole (CAS 16263-58-4) lacks the 7-nitro group, eliminating the reductive amination pathway. The 7-methoxy-4-nitro-2,1-benzisoxazole regioisomer (CAS 10202-98-9) positions the nitro group at C4, altering the electronic environment and reactivity sequence .

Synthetic chemistry Building blocks Divergent synthesis

Nitro Position (C7 vs. C5) Alters Kemp Elimination Reactivity Compared to the Classic 5-Nitrobenzisoxazole Probe

5-Nitrobenzisoxazole is the canonical substrate for the Kemp elimination and has been extensively characterized: the uncatalyzed hydroxide-mediated rate constant kOH is approximately 1.12 × 10⁻¹² cm³ molecule⁻¹ s⁻¹, and catalytic antibodies such as 34E4 achieve kcat = 0.66 s⁻¹ with a catalytic proficiency (kcat/kuncat) of 5.7 × 10⁵ [1]. Relocating the nitro group from C5 to C7, as in the target compound, changes the electronic activation of the C3 proton — the site of base-mediated abstraction — because the nitro group's electron-withdrawing resonance effect is transmitted differently through the benzisoxazole π-system from the 7-position (para to the ring oxygen) versus the 5-position (meta to the ring oxygen) [2]. This positional dependence is consistent with the physical organic study by Casey, Kemp, et al. (1973), which demonstrated that substituent position on the benzisoxazole ring significantly influences the rate of base-catalyzed decomposition [3]. The additional chloro and methoxy substituents further modulate the electronic environment, creating a probe molecule with altered kinetic parameters that can test hypotheses about transition-state stabilization in designed enzymes.

Kemp elimination Catalytic antibodies Enzyme design

Halogen + Methoxy Combination Modulates Trypanocidal Activity Through Lipophilicity and Electronic Effects

In a systematic study of nitroisoxazole derivatives against Trypanosoma cruzi (the causative agent of Chagas disease), compounds bearing halogens or methoxy substituents on the nitroisoxazole scaffold exhibited modulated trypanocidal activity [1]. The most active compound in the series (compound 9) achieved 52 ± 4% trypanocidal effect against the epimastigote form with an IC50 of 166 ± 4 µM against epimastigotes, though it did not surpass the reference drug nifurtimox (98.9 ± 0.3% effect) [1]. Critically, the study established that the presence of both a nitro group (for free radical generation) and halogen or methoxy substituents (for tuning lipophilicity and electronic properties) is essential for trypanocidal activity [1]. The target compound, 3-chloro-5-methoxy-7-nitrobenzisoxazole, embodies the key pharmacophoric features identified in this SAR — a nitro group for bioreductive activation, a halogen for electron withdrawal, and a methoxy group for lipophilicity modulation. While the specific compound has not been tested in this assay, the SAR trend indicates that compounds with logP values in the 2.5–4.0 range and electron-attracting substituents show the best epimastigote activity [1], and the target compound's estimated logP of ~2.9–3.0 places it within this optimal window.

Chagas disease Trypanosoma cruzi Nitroisoxazole SAR

Commercial Scarcity and Price Differentiation Reflect Custom Synthesis Status Versus Mass-Produced Analogs

The target compound is available from a limited number of specialty suppliers at a price point reflecting its custom synthesis status. Advanced ChemBlocks lists the compound at $2,775 per 250 mg (≥95% purity), with shipments originating from San Francisco, CA . In contrast, the closest analog 3-chloro-7-nitro-1,2-benzisoxazole (CAS 178747-55-2) is available from multiple suppliers at significantly lower prices: Macklin lists it at approximately ¥4,860 (~$670) per gram, and Shanghai Yuanye at ¥5,200 (~$715) per gram . The simpler 5-nitrobenzisoxazole (CAS 39835-28-4) is a commodity chemical available for as little as ¥55 (~$7.50) per gram from domestic Chinese suppliers [1]. This price hierarchy — ~$11,100/g for the target vs. ~$700/g for 3-Cl-7-NO₂ vs. ~$7.50/g for 5-NO₂ — directly reflects the synthetic complexity of installing three differentiated substituents with proper regiochemical control on the benzisoxazole core. The limited supplier base (primarily AChemBlock and Shaoyuan Reagent) further constrains procurement options relative to the broader multi-vendor availability of simpler analogs.

Chemical procurement Specialty building blocks Supply chain

Benzisoxazole as a Privileged Scaffold: Broad-Spectrum Biological Activity Supports Prioritization of Diversely Substituted Congeners

The benzisoxazole scaffold is established as a privileged structure in medicinal chemistry, with peer-reviewed studies documenting antimicrobial activity (MIC values ranging from 12.5 µg/mL against Staphylococcus aureus and Mycobacterium smegmatis for benzisoxazole-triazole hybrids , to 44.8–839.5 µM for benzisoxazole–amino acid conjugates against various pathogens [1]), anticancer activity (IC50 of 35.57 µM against MCF-7 breast cancer cells ), and antiplasmodial activity against chloroquine-resistant Plasmodium falciparum FcB1 [2]. The D-amino acid oxidase (DAAO) inhibitory activity of benzisoxazole derivatives has been claimed in patents for schizophrenia treatment [3]. The specific substitution pattern of the target compound — combining electron-withdrawing (Cl, NO₂) and electron-donating (OCH₃) groups — modulates the electronic structure of the benzisoxazole core in ways that are known to influence target binding across multiple target classes. While no direct biological data exists for the target compound itself, the well-characterized biological promiscuity of the benzisoxazole scaffold, combined with the documented SAR importance of halogen and methoxy substituents, supports the rationale for procuring a highly differentiated, trisubstituted building block as a starting point for hit discovery or lead optimization.

Medicinal chemistry Privileged scaffold Drug discovery

Optimal Procurement and Research Scenarios for 3-Chloro-5-methoxy-7-nitrobenzisoxazole


Divergent Medicinal Chemistry Library Synthesis from a Single Multifunctional Scaffold

When a medicinal chemistry program requires the rapid exploration of chemical space around a benzisoxazole core, this compound outperforms all closest commercial analogs by providing three sequential, orthogonal derivatization sites from a single purchased intermediate. The C3-chloro can undergo Suzuki, Buchwald-Hartwig, or SNAr reactions; the C5-methoxy can be demethylated and further alkylated or sulfonated; and the C7-nitro can be reduced to an aniline for amide, sulfonamide, or urea library construction [1]. This divergent strategy reduces the number of separate building blocks required for a 50-compound library from three different scaffolds to a single starting material, with the associated savings in procurement administrative overhead, analytical characterization, and inventory management. The premium price of ~$11,100/g must be evaluated against the fully loaded cost of in-house synthesis, which for a custom trisubstituted benzisoxazole requiring 5–7 synthetic steps could easily exceed $15,000–25,000 in chemist time and materials.

Kemp Eliminase Substrate Engineering with Regioisomeric Nitrobenzisoxazole Probes

For research groups engineering artificial Kemp eliminases or studying catalytic antibody mechanisms, the canonical 5-nitrobenzisoxazole substrate has been exhaustively characterized (kcat/kuncat up to 5.7 × 10⁵ for the 34E4 antibody) [1]. The target compound provides a mechanistically distinct probe: the 7-nitro substitution positions the electron-withdrawing group para to the ring oxygen rather than meta (as in the 5-nitro isomer), altering the electronic activation of the C3 proton that is abstracted during the elimination [2]. Combined with the chloro and methoxy substituents (which modify both electronic properties and steric bulk), this compound can be used in a panel of benzisoxazole substrates to probe the geometric constraints and electronic requirements of designed active sites, potentially revealing catalyst properties not observable with the 5-nitro substrate alone. The higher lipophilicity (estimated logP ~2.9–3.0 vs. 1.46 for 5-nitrobenzisoxazole) may also alter substrate partitioning into protein or micellar catalyst environments [3].

Antiparasitic Lead Optimization Leveraging Documented Nitroisoxazole SAR

Recent data demonstrate that nitroisoxazole derivatives with halogen and methoxy substituents achieve 27–52% trypanocidal activity against T. cruzi epimastigotes, with the most active compounds exhibiting logP values in the 2.2–4.0 range [1]. The target compound's predicted logP of ~2.9–3.0 places it within this optimal window, and its three substituents match the structural features (nitro for bioreductive activation, halogen for electron withdrawal and pharmacokinetic tuning, methoxy for lipophilicity modulation) that the SAR identifies as essential [1]. While the reference drug nifurtimox (74% trypomastigote effect, 98.9% epimastigote effect) remains superior, the well-defined SAR trajectory provides a rational basis for using this trisubstituted scaffold as a starting point for further optimization through substituent variation at each of the three reactive positions. The VERO cell cytotoxicity data (IC50 values of 244–400 µM for active analogs) also provide benchmark safety parameters [1].

Chemical Biology Probe Development Requiring Cell-Permeable Benzisoxazole Scaffolds

For chemical biology applications where intracellular target engagement is required, the estimated logP of 2.9–3.0 is advantageous over the more polar 5-nitrobenzisoxazole (logP 1.46), as it predicts 30-fold greater membrane permeability [1]. The chloro substituent at C3 can serve as a site for bioorthogonal conjugation (e.g., via Pd-mediated cross-coupling with alkyne- or azide-bearing tags after cell treatment), while the C7-nitro can be reduced post-lysis to install a fluorophore or biotin affinity handle for pull-down experiments [2]. The combination of enhanced permeability, three functionalization sites, and the benzisoxazole scaffold's demonstrated biological target engagement (including kinase inhibition, as shown for the Pim-1 kinase inhibitor 2,1-benzisoxazole derivative) [3] makes this compound a versatile starting point for chemical probe development.

Quote Request

Request a Quote for 3-Chloro-5-methoxy-7-nitrobenzisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.